Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate
Description
Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate is a chiral ester derivative of benzoic acid, characterized by a (2S)-butan-2-yl ether substituent at the para position of the benzene ring. Its synthesis typically involves nucleophilic substitution reactions between methyl 4-hydroxybenzoate and (2S)-butan-2-yl derivatives under controlled conditions. The stereochemical integrity of the (2S)-configured ether group influences its physicochemical properties and biological interactions, making it a subject of comparative studies with analogous compounds .
Properties
CAS No. |
635702-39-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-[(2S)-butan-2-yl]oxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9(2)15-11-7-5-10(6-8-11)12(13)14-3/h5-9H,4H2,1-3H3/t9-/m0/s1 |
InChI Key |
HSFOKEFAEWVYQS-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)OC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate, a comparison is drawn with structurally related benzoate esters and their derivatives. Key compounds for comparison include:
Key Observations
Substituent Effects :
- The trifluoroacetamido group in compounds like 8a–8g enhances polarity and hydrogen-bonding capacity compared to the simple alkoxy group in this compound. This difference impacts solubility (e.g., 8a is more hydrophilic) and metabolic stability .
- The (2S)-butan-2-yl group confers moderate lipophilicity, favoring membrane permeability in drug delivery applications.
Chirality and Bioactivity :
- Racemic mixtures (e.g., 8b–8g) exhibit reduced stereochemical specificity in biological assays, whereas the enantiopure (2S)-configuration in the target compound may enhance target selectivity, as seen in analogous kinase inhibitors .
- The multi-chiral-center compound in demonstrates the importance of stereochemistry in modulating enzyme interactions, suggesting similar trends for the (2S)-configured derivative.
Synthetic Accessibility :
- This compound requires chiral resolution or asymmetric synthesis, increasing complexity compared to racemic analogs like 8b–8g.
- Trifluoroacetamido derivatives (8a–8g) involve additional protection/deprotection steps, reducing overall yield compared to the target compound .
Physicochemical and Spectroscopic Data
Analysis
- The lower molecular weight of this compound correlates with higher volatility and ease of purification via distillation.
- NMR shifts for the trifluoroacetamido group (δ ~9.2 in 8a) contrast with the absence of such signals in the target compound, simplifying spectral interpretation.
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